Cas no 2034503-91-6 (N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide)

N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
- N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide
-
- インチ: 1S/C18H20N4O2S2/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2
- InChIKey: WBSCZHHZBKWVCO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NC=CC=1)(NCC1CCN(C2=NC3C=CC=CC=3S2)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 560
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-2450-20mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-10μmol |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-20μmol |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-25mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-2mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-50mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-40mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-5μmol |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-10mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6178-2450-1mg |
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide |
2034503-91-6 | 1mg |
$54.0 | 2023-09-09 |
N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamideに関する追加情報
Professional Introduction to N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide (CAS No. 2034503-91-6)
N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide, identified by its CAS number 2034503-91-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a pyridine sulfonamide moiety linked to a piperidine ring, which is further substituted with a benzothiazole group. The structural configuration of this molecule imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The piperidine moiety in N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide is known for its ability to enhance bioavailability and metabolic stability, which are critical factors in the design of orally active pharmaceuticals. The presence of the pyridine sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors, which are often modulated in therapeutic interventions. Additionally, the benzothiazole component is a well-documented scaffold in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as pharmacological agents. The sulfonamide group is particularly noteworthy due to its versatility in drug design, allowing for the creation of molecules with diverse biological activities. N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide, with its intricate structure, represents a significant advancement in this area. Its potential applications span across multiple therapeutic domains, including oncology, neurology, and infectious diseases.
The synthesis of N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the piperidine-sulfonamide core is typically achieved through nucleophilic substitution or condensation reactions, while the attachment of the benzothiazole moiety often necessitates cyclization or coupling techniques. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacological profile of N-{1-(1,3-benzothiazol-2-yl)-piperidin-4-ylmethyl}-pyridine-3-sulfonamide, as deduced from its structural features, points toward potential interactions with various biological targets. For instance, the sulfonamide group may engage with enzymes involved in metabolic pathways relevant to inflammation or cancer progression. The
piperidine ring could modulate receptor binding affinities, while the
benzothiazole moiety may contribute to cytotoxic effects observed in certain malignancies. These interactions are being actively investigated through computational modeling and experimental validation.
In the realm of drug discovery, computational approaches have played an instrumental role in predicting the efficacy and safety of novel compounds like N-{1-(1,3-benzothiazol
2
-yl)
-piperidin
4
-ylmethyl
} -pyridine
3
-sulfonamide (CAS No. 2034503
-91
6). Molecular docking studies have been conducted to assess its binding affinity to key proteins such as kinases and transcription factors. These studies not only provide insights into potential mechanisms of action but also aid in identifying structural modifications that could enhance therapeutic potency.
The growing interest in heterocyclic compounds like N-{1-(1,
3-benzothia
zol
2
-yl)
-pip
eridin
4
-ylmethy
l}
— pyridine— 3-sulfona
mide (CAS No.
2034503—91—6) is further underscored by recent clinical trials that have demonstrated the efficacy of related sulfonamides in treating various diseases. While this specific compound has not yet entered clinical testing phases, preliminary data suggest that it may exhibit comparable or even superior properties due to its optimized structure. This aligns with broader trends in pharmaceutical research where targeted molecular design leads to more effective therapeutic interventions.
The development of novel drug candidates necessitates rigorous evaluation through preclinical studies involving cell-based assays and animal models. These experiments are designed to assess toxicity profiles as well as pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME). By leveraging cutting-edge technologies such as high-throughput screening (HTS) platforms researchers can rapidly evaluate large libraries containing compounds like N-{1-(1,
3-benzothia
zol“ 2“-yl)“-pip
eridin“ 4“-ylmethy
l}
— pyridine— 3-sulfona
mide (CAS No.
2034503—91—6) researchers can identify lead compounds with optimal pharmacological properties for further development.
The integration of artificial intelligence (AI) into drug discovery processes has accelerated the identification and optimization of promising candidates like N-{1-(1,
3-benzothia
zol“ 2“-yl)“-pip
eridin“ 4“-ylmethy
l}
— pyridine— 3-sulfona
mide (CAS No.
2034503—91—6). AI-driven platforms can predict molecular properties based on structural features enabling researchers to prioritize compounds for experimental validation efficiently. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods thereby expediting bringing new treatments from bench to market.
The future prospects for N-{1-(1,
3-benzothia
zol“ 2“-yl)“-pip
eridin“ 4“-ylmethy
l}
— pyridine—
sulfona
mide (CAS No.
.&nb
sp;
;
.&nb
sp;
;
.&nb
sp;
;
.&nb
sp;
;
.&nb
sp;
;
) are bright given its unique structural features and potential therapeutic applications.
As research continues it is expected that additional derivatives will be explored which may exhibit enhanced efficacy or reduced side effects compared to existing treatments.
Collaborative efforts between academia industry regulatory agencies will be crucial in translating these findings into tangible benefits for patients worldwide.
p>
2034503-91-6 (N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide) 関連製品
- 2097897-90-8(2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one)
- 2171757-87-0(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpiperidine-3-carboxylic acid)
- 1956380-18-9(5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL)
- 2648938-83-2(tert-butyl 2-(6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate)
- 1337649-62-3(1-(2-chloro-6-nitrophenyl)-2,2,2-trifluoroethan-1-amine)
- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)
- 1449515-83-6(6-Chloro-N-methyl-pyridine-3,4-diamine)
- 848369-77-7(N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)
- 1028-71-3(5-benzoylquinolin-8-ol)
- 2227738-12-5((2S)-4-(2-nitrophenyl)butan-2-ol)




